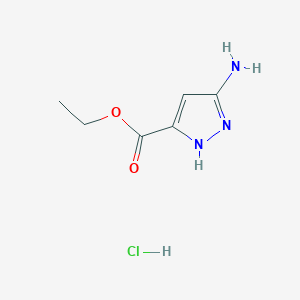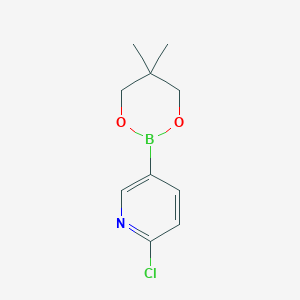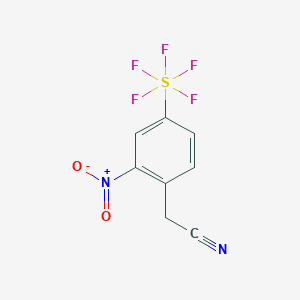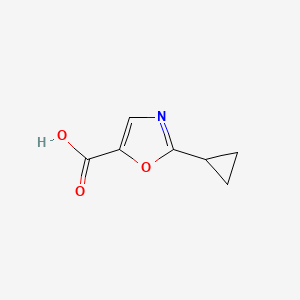
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine
Vue d'ensemble
Description
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine (8C6PN) is an organic compound that belongs to the class of heteroaromatic compounds. It has been extensively studied in recent years due to its potential applications in the fields of medicinal chemistry and material science. 8C6PN has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, 8C6PN has been shown to have potential applications in the field of drug delivery and drug targeting.
Applications De Recherche Scientifique
Oncologie: Inhibition de la Farnésyl-Protéine Transférase
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine: a été étudié pour son potentiel en tant qu'inhibiteur de la farnésyl-protéine transférase (FPT) . La FPT est une enzyme impliquée dans la modification post-traductionnelle des protéines, y compris la protéine Ras, qui joue un rôle important dans la signalisation cellulaire et le développement du cancer. Les inhibiteurs de la FPT peuvent empêcher le bon fonctionnement de Ras, ce qui entrave la croissance et la prolifération tumorale. Ce composé a montré une efficacité dans la réduction de la croissance tumorale dans des études in vivo, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse.
Chimie Médicinale: Conception et Synthèse de Médicaments
Le composé sert d'échafaudage clé dans la conception et la synthèse de nouveaux médicaments . Ses caractéristiques structurales en font un échafaudage « préjugé médicament », ce qui signifie qu'il possède des qualités que l'on trouve souvent dans les médicaments réussis, telles que la capacité de se lier à des cibles biologiques spécifiques avec une forte affinité. Cela en fait une molécule importante dans le développement de nouveaux agents thérapeutiques.
Science des Matériaux: Applications des Composés Hétérocycliques
En science des matériaux, les composés hétérocycliques comme This compound sont appréciés pour leurs propriétés électroniques et structurales uniques . Ils peuvent être utilisés dans le développement de nouveaux matériaux ayant des caractéristiques optiques, électroniques ou mécaniques spécifiques, qui sont essentielles pour faire progresser la technologie dans des domaines tels que l'électronique et la nanotechnologie.
Pharmacologie: Développement d'Agents Antitumoraux
Pharmacologiquement, ce composé a été identifié comme un puissant agent antitumoral, actuellement en cours d'essais cliniques . Sa capacité à inhiber des protéines spécifiques impliquées dans la croissance des cellules cancéreuses en fait une molécule précieuse dans le développement de traitements pharmacologiques pour divers cancers.
Biochimie: Études d'Inhibition Enzymatiques
Biochimiquement, This compound est utilisé pour étudier les mécanismes d'inhibition enzymatique . En comprenant comment ce composé inhibe des enzymes comme la FPT, les chercheurs peuvent acquérir des connaissances sur les voies biochimiques impliquées dans les maladies et développer des traitements ciblés.
Mécanisme D'action
Target of Action
The primary target of 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine is the enzyme known as farnesyl-protein transferase (FPT) . FPT plays a crucial role in the post-translational modification of proteins, particularly those involved in signal transduction pathways .
Mode of Action
This compound: interacts with FPT by inhibiting its activity . This inhibition prevents the farnesylation of proteins, a process that is necessary for their proper function . As a result, the normal functioning of these proteins is disrupted, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of FPT by This compound affects the Ras signaling pathway . The Ras proteins are involved in transmitting signals within cells, which can lead to cell growth and division . By inhibiting FPT, the compound prevents the proper functioning of the Ras proteins, thereby affecting the signaling pathway .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the disruption of signal transduction pathways. By inhibiting the activity of FPT, the compound prevents the farnesylation of proteins, leading to changes in cellular processes such as cell growth and division .
Analyse Biochimique
Biochemical Properties
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of farnesyl-protein transferase (FPT). This enzyme is responsible for the post-translational modification of proteins, including the addition of a farnesyl group to the cysteine residue of target proteins. The inhibition of FPT by this compound prevents the proper localization and function of proteins such as H-Ras, which is involved in cell signaling pathways . This compound interacts with the enzyme’s active site, forming a stable complex that inhibits its activity.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits the processing of H-Ras, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival . Additionally, this compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . This compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of farnesyl-protein transferase, thereby inhibiting its enzymatic activity . This inhibition prevents the farnesylation of target proteins, such as H-Ras, which is essential for their proper localization and function. The compound’s interaction with FPT is characterized by the formation of a stable enzyme-inhibitor complex, which effectively blocks the enzyme’s activity. Additionally, this compound has been shown to modulate gene expression by affecting the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on farnesyl-protein transferase and its ability to induce apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits farnesyl-protein transferase and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with farnesyl-protein transferase . The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . The metabolic flux of this compound is influenced by the presence of cofactors and other interacting enzymes, which can affect its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on farnesyl-protein transferase . The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size . Additionally, the compound’s localization within specific cellular compartments is facilitated by its interaction with intracellular transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with farnesyl-protein transferase and inhibits its activity . Additionally, this compound may be targeted to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Propriétés
IUPAC Name |
8-chloro-6-pyridin-4-yl-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-13-12-10(2-1-5-16-12)8-11(17-13)9-3-6-15-7-4-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETCPVJIUJSNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Cl)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697433 | |
| Record name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211595-29-7 | |
| Record name | 8-Chloro-6-(4-pyridinyl)-1,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211595-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)



![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)





![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)


